2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Description

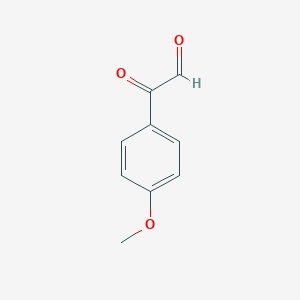

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZBSIXPXJKKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061474 | |

| Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-95-5 | |

| Record name | (4-Methoxyphenyl)glyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-2-oxoacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-METHOXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IE1619UGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Executive Summary: Strategic Importance and Synthetic Overview

2-(4-Methoxyphenyl)-2-oxoacetaldehyde, commonly known as 4-methoxyphenylglyoxal, is a pivotal building block in modern organic and medicinal chemistry. Its 1,2-dicarbonyl functionality serves as a versatile synthon for the construction of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and biologically active molecules.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate.

While the direct conversion of p-anisaldehyde to the target glyoxal presents significant chemical challenges due to the high reactivity of the aldehyde proton, this whitepaper details the industry-standard and most efficient synthetic route: the selenium dioxide-mediated oxidation of 4-methoxyacetophenone. This approach is robust, well-documented, and offers high yields of the desired product. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical process parameters for successful and reproducible synthesis.

The Core Strategy: Riley Oxidation of an α-Methylene Group

The synthesis of aryl glyoxals from their corresponding aryl methyl ketones is a classic transformation most effectively achieved via the Riley oxidation.[4][5] This reaction utilizes selenium dioxide (SeO₂) to selectively oxidize a methylene or methyl group positioned alpha (α) to a carbonyl functionality, yielding a 1,2-dicarbonyl compound.[5]

Causality of the Synthetic Choice: A direct, single-step oxidation of p-anisaldehyde to this compound is synthetically unfeasible under standard conditions. The formyl proton of the aldehyde group is highly susceptible to oxidation, which would preferentially lead to the formation of the corresponding carboxylic acid (anisic acid). The Riley oxidation of the readily available precursor, 4-methoxyacetophenone, circumvents this issue by targeting the chemically distinct α-methyl group, making it the superior and most logical pathway.

The Reaction Mechanism: A Stepwise View

The authoritative mechanism for the selenium dioxide oxidation of a ketone proceeds through several key stages, ensuring the specific formation of the α-diketone.[4][6]

-

Enolization: The reaction is initiated by the acid- or base-catalyzed tautomerization of the ketone (4-methoxyacetophenone) to its more nucleophilic enol form.

-

Electrophilic Attack: The enol attacks the electrophilic selenium center of selenium dioxide (or its hydrated form, selenious acid).

-

Rearrangement & Elimination: A sequence of proton transfers and rearrangements occurs, leading to an intermediate β-ketoseleninic acid.[4][6] This intermediate readily eliminates water and elemental selenium (a key observable of the reaction progress) to afford the final 1,2-dicarbonyl product.

The overall transformation is visually summarized in the workflow below.

Figure 1: High-level workflow for the synthesis of the target glyoxal.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. All operations involving selenium dioxide must be performed in a certified chemical fume hood due to its high toxicity.[7]

Materials and Equipment

-

Reagents:

-

4-Methoxyacetophenone (≥98%)

-

Selenium Dioxide (SeO₂, ≥99%)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, add 4-methoxyacetophenone (15.0 g, 0.1 mol).

-

Solvent Addition: Add 1,4-dioxane (100 mL) and deionized water (2.0 mL) to the flask. Stir the mixture until the ketone is fully dissolved.

-

Reagent Addition: Carefully add selenium dioxide (12.2 g, 0.11 mol, 1.1 eq) to the solution in portions. Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form as the reaction progresses.[8]

-

Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Selenium Removal: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite in a Buchner funnel to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane.

-

Solvent Removal: Combine the filtrate and washings. Remove the bulk of the dioxane solvent under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining residue to a separatory funnel. Add ethyl acetate (150 mL) and deionized water (100 mL). Shake vigorously and allow the layers to separate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a yellowish oil.

-

Purification (Optional): For highest purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table summarizes the key quantitative parameters for this synthesis, providing a benchmark for expected results.

| Parameter | Value | Rationale / Notes |

| Starting Material | 4-Methoxyacetophenone | Precursor with the required carbon skeleton. |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | Highly selective for α-methylene oxidation.[5] |

| Molar Ratio (SeO₂:Ketone) | 1.1 : 1.0 | A slight excess of SeO₂ ensures complete conversion. |

| Solvent System | 1,4-Dioxane / H₂O | Dioxane is an excellent solvent; water facilitates the reaction.[9] |

| Reaction Temperature | 90 - 100 °C (Reflux) | Provides sufficient energy to overcome the activation barrier. |

| Typical Reaction Time | 4 - 6 hours | Monitorable by TLC for endpoint determination. |

| Expected Yield | 75 - 85% | Represents a typical outcome for this class of reaction. |

Mechanistic and Workflow Visualization

To further clarify the process, the following diagrams illustrate the key mechanistic steps and the logical flow of the experimental procedure.

Figure 2: A conceptual diagram of the Riley oxidation mechanism.

Figure 3: Step-by-step experimental workflow visualization.

Conclusion and Forward Outlook

The synthesis of this compound is most reliably and efficiently accomplished through the selenium dioxide-mediated Riley oxidation of 4-methoxyacetophenone. This technical guide provides the foundational knowledge, mechanistic insight, and a detailed, actionable protocol necessary for researchers and drug development professionals to successfully prepare this key synthetic intermediate. The robust nature of this transformation, coupled with its high yield, solidifies its place as the preferred method in the field. Mastery of this protocol enables chemists to access a wide range of complex heterocyclic structures essential for advancing pharmaceutical research and development.

References

-

Riley oxidation - Wikipedia. Wikipedia. [Link]

-

2.O1 Organic Synthesis – A. Armstrong - 2003-2004. University of Oxford. [Link]

-

Reaction | Use And Mechanism of Selenium dioxide | SeO2. (Video) YouTube. [Link]

-

Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Chemistry Stack Exchange. [Link]

-

Arylglyoxals in Synthesis of Heterocyclic Compounds. Chemical Reviews. [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Publishing. [Link]

-

Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [Link]

- Oxidation of organic compounds.

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Abstract

This technical guide provides a comprehensive examination of the primary chemical mechanisms for the formation of 2-(4-methoxyphenyl)-2-oxoacetaldehyde, a valuable α-keto aldehyde intermediate in organic synthesis. The document focuses on the most robust and widely documented method: the Riley oxidation of 4-methoxyacetophenone using selenium dioxide (SeO₂). We will dissect the reaction mechanism, provide a detailed and validated experimental protocol, and explore the causal factors influencing reaction outcomes. Alternative, less-established pathways, including dimethyl sulfoxide (DMSO)-based oxidations and degradation of natural polymers, are also briefly discussed to provide a complete academic context. The guide is designed to equip researchers with both the theoretical understanding and practical knowledge required to successfully synthesize and utilize this important chemical building block.

Introduction: The Significance of Aryl Glyoxals

Aryl glyoxals, characterized by an aromatic ring attached to a 1,2-dicarbonyl moiety (an aldehyde and a ketone), are highly versatile intermediates in medicinal chemistry and synthetic organic chemistry. The dual electrophilic nature of the adjacent carbonyl groups allows for a rich variety of chemical transformations, making them key precursors for the synthesis of numerous heterocyclic compounds, pharmaceutical agents, and specialty chemicals.

This compound, also known as 4-methoxyphenylglyoxal, is of particular interest. The presence of the electron-donating methoxy group on the phenyl ring modulates the reactivity of the carbonyl centers and imparts specific properties to its derivatives. Understanding its formation is crucial for leveraging its synthetic potential. This guide offers an in-depth exploration of its primary synthesis route, grounded in established chemical principles and validated experimental data.

The Primary Synthetic Pathway: Riley Oxidation of 4-Methoxyacetophenone

The most reliable and frequently cited method for the synthesis of this compound is the Riley oxidation of the corresponding aryl methyl ketone, 4-methoxyacetophenone.[1][2] This reaction, first reported by Harry Lister Riley in 1932, utilizes selenium dioxide (SeO₂) to selectively oxidize an α-methylene or methyl group adjacent to a carbonyl to afford a 1,2-dicarbonyl compound.[2][3]

Mechanistic Deep Dive

The efficacy of the Riley oxidation hinges on the activation of the α-carbon by the adjacent carbonyl group. The electron-withdrawing nature of the ketone facilitates the formation of an enol tautomer, which is the key nucleophilic species that initiates the reaction. The electron-donating 4-methoxy group further stabilizes the enol intermediate, making 4-methoxyacetophenone a particularly suitable substrate.

The mechanism proceeds through several well-established steps:[2][4][5]

-

Enolization: The substrate, 4-methoxyacetophenone, undergoes keto-enol tautomerization in the reaction medium to form its enol isomer.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic selenium atom of selenium dioxide (in its hydrated form, selenous acid, H₂SeO₃).

-

Dehydration & Rearrangement: A sequence of proton transfers and the elimination of a water molecule leads to the formation of a key β-ketoseleninic acid intermediate.

-

Hydration: A molecule of water attacks the α-carbon.

-

Elimination: The final step involves the elimination of elemental selenium (Se, a red precipitate) and a second molecule of water to yield the final 1,2-dicarbonyl product, this compound.

Causality in Experimental Design

The choice of reaction parameters is critical for achieving high yield and purity.

-

Solvent: 1,4-Dioxane is commonly used as it is relatively inert and has a suitable boiling point (101 °C) for the reaction, which often requires heating.[4] Ethanol or acetic acid can also be employed.[1] Using acetic acid may sometimes halt the reaction at an intermediate alcohol stage due to ester formation.[3]

-

Temperature: The reaction is typically conducted at reflux (e.g., 100-120 °C) to overcome the activation energy for the initial enolization and subsequent steps.[4][6]

-

Stoichiometry: While a stoichiometric amount of SeO₂ can be used, modern protocols often favor a catalytic amount of selenium dioxide along with a co-oxidant like tert-butyl hydroperoxide (TBHP).[1][3] This approach is more efficient, minimizes the use of toxic selenium compounds, and simplifies the purification process by avoiding large amounts of solid selenium byproduct.[3]

Validated Experimental Protocol: Synthesis via Riley Oxidation

This protocol is adapted from established procedures for the Riley oxidation of aryl ketones.[4][7] It is designed as a self-validating system, incorporating purification and confirmation steps.

Materials and Equipment

| Reagent/Equipment | Details |

| 4-Methoxyacetophenone | 98%+ purity |

| Selenium Dioxide (SeO₂) | 99%+ purity |

| 1,4-Dioxane | Anhydrous |

| Diethyl Ether | Anhydrous |

| Celite® or Diatomaceous Earth | Filtration aid |

| Silica Gel | For column chromatography (230-400 mesh) |

| Pressure Tube or Round Bottom Flask | With reflux condenser |

| Magnetic Stirrer with Hotplate | - |

| Rotary Evaporator | - |

| Chromatography Column | - |

Step-by-Step Methodology

Warning: Selenium compounds are highly toxic and possess a strong, unpleasant odor. All operations must be conducted within a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Reaction Setup: To a 50 mL pressure tube, add 4-methoxyacetophenone (1.50 g, 10.0 mmol, 1.0 eq) and 1,4-dioxane (20 mL).

-

Reagent Addition: Add selenium dioxide (1.22 g, 11.0 mmol, 1.1 eq) to the solution in one portion at room temperature.

-

Heating: Securely seal the pressure tube and place it on a hotplate stirrer. Heat the suspension to 100 °C with vigorous stirring. A red or black precipitate of elemental selenium will begin to form.

-

Reaction Monitoring: Maintain the temperature and stirring for 7-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking an aliquot from the reaction mixture.

-

Cooling and Dilution: Once the reaction is complete (or after 12 hours), cease heating and allow the mixture to cool to room temperature. Dilute the dark suspension with 50 mL of diethyl ether.

-

Filtration (Work-up): Prepare a short plug of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® to remove the precipitated elemental selenium. Wash the Celite® pad with additional diethyl ether (2 x 20 mL) to ensure all product is collected.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Alternative Formation Mechanisms: A Brief Overview

While the Riley oxidation is the most direct route, other chemical transformations can theoretically yield aryl glyoxals. These are less common for this specific target but are relevant for a comprehensive understanding.

-

DMSO-Based Oxidations: Reagents like the Swern or Moffatt-Pfitzner oxidation systems, which use activated dimethyl sulfoxide (DMSO), are powerful tools for converting alcohols to aldehydes and ketones.[8] While not typically used for direct α-oxidation of ketones, they could be employed to oxidize a precursor like 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one to the desired glyoxal. These methods offer the advantage of being metal-free but require cryogenic temperatures and careful handling of reagents.[8]

-

Oxidative Degradation of Lignin: Lignin, a complex aromatic biopolymer, is primarily composed of hydroxyphenylpropanoid units.[9] Oxidative depolymerization of lignin is a known industrial process for producing valuable aromatic chemicals, most notably vanillin (4-hydroxy-3-methoxybenzaldehyde).[10][11] While the 4-methoxyphenyl moiety is a structural component of lignin, the formation of the specific glyoxal product, this compound, is not a primary or high-yield outcome of typical lignin oxidation processes.[10][12]

Conclusion

The formation of this compound is most effectively and reliably achieved through the Riley oxidation of 4-methoxyacetophenone. This method is well-understood, with a clearly defined mechanism involving the oxidation of the α-methyl group by selenium dioxide. The protocol is robust, and with careful execution—particularly regarding the handling of toxic selenium reagents—it provides good yields of the desired α-keto aldehyde. While other oxidative strategies exist in organic chemistry, they represent less direct or less documented pathways for this specific transformation. For researchers and drug development professionals, mastering the Riley oxidation provides a dependable and powerful tool for accessing this versatile synthetic intermediate.

References

- Riley oxidation. (n.d.). Grokipedia.

- Riley Oxidation. (n.d.). NROChemistry.

- Riley oxidation. (n.d.). In Wikipedia.

- Mondal, M., et al. (2017). Oxidation of lignin and lignin β-O-4 model compounds via activated dimethyl sulfoxide. Green Chemistry.

- Riley Oxidation. (2022, March 12). YouTube.

- Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules.

- Tarasov, D., et al. (2018). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI.

- Dimethyl sulfoxide, DMSO. (n.d.). Organic Chemistry Portal.

- Figueiredo, P., et al. (2017). Added-Value Chemicals from Lignin Oxidation. MDPI.

- Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids. Phytochemistry Reviews.

- Li, X., et al. (2021). Valorization of lignin components into gallate by integrated biological hydroxylation, O-demethylation, and aryl side-chain oxidation. Science Advances.

- Riley, H. L. (1934). Oxidation of organic compounds. Google Patents (US1955890A).

- Oae, S., et al. (1970). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University.

- Młochowski, J., et al. (2008). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules.

- Moffett, R. B., & Shriner, R. L. (1941). Acetophenone, ω-methoxy-. Organic Syntheses.

- 4'-Methoxyacetophenone synthesis. (n.d.). ChemicalBook.

- Synthesis of (2-Methoxyphenyl)glyoxal. (n.d.). PrepChem.com.

- Selenium dioxide (SeO₂) - Riley oxidation. (n.d.). AdiChemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Riley Oxidation | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Dimethyl sulfoxide [organic-chemistry.org]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Valorization of lignin components into gallate by integrated biological hydroxylation, O-demethylation, and aryl side-chain oxidation - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde (¹H NMR, ¹³C NMR, IR, Mass Spec)

Introduction to 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

This compound, with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol , is an aromatic α-ketoaldehyde.[1][2] Its structure features a p-methoxyphenyl group attached to a glyoxal moiety. This unique arrangement of a ketone and an aldehyde functional group in conjugation with an aromatic ring dictates its chemical reactivity and makes its precise characterization essential for its use in research and development. Spectroscopic analysis provides the definitive structural confirmation and purity assessment required for its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are necessary for a complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-withdrawing effects of the two carbonyl groups and the electron-donating methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic Protons (ortho to carbonyl) | 7.9 - 8.2 | Doublet (d) | 2H |

| Aromatic Protons (ortho to methoxy) | 6.9 - 7.2 | Doublet (d) | 2H |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The carbonyl carbons are expected to be significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Aldehyde Carbonyl (CHO) | 185 - 195 |

| Aromatic C (quaternary, attached to C=O) | 128 - 135 |

| Aromatic C (quaternary, attached to -OCH₃) | 160 - 165 |

| Aromatic CH (ortho to C=O) | 130 - 135 |

| Aromatic CH (ortho to -OCH₃) | 114 - 118 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

Collect a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O bonds of the ketone and aldehyde, as well as vibrations from the aromatic ring and ether linkage.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehydic C-H Stretch | 2800 - 2900 and 2700 - 2800 | Weak (often two bands) |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2980 | Medium |

| Ketone C=O Stretch | 1680 - 1700 | Strong |

| Aldehyde C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Medium-Strong |

| C-O-C Stretch (Ether) | 1240 - 1280 (asymmetric) and 1020 - 1060 (symmetric) | Strong |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Predicted Mass Spectrum Data

For this compound (MW = 164.16), the molecular ion peak ([M]⁺) is expected at m/z 164.[3] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Key Predicted Adducts for HRMS:

-

[M+H]⁺: 165.05463

-

[M+Na]⁺: 187.03657

Predicted Fragmentation Pathway

The fragmentation of the molecule is driven by the stability of the resulting ions. A primary fragmentation is the cleavage of the bond between the two carbonyl groups (α-cleavage), leading to a stable acylium ion.

Caption: Predicted primary fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a direct infusion method, introducing the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Set the mass spectrometer to operate in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (e.g., m/z 165) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

-

Summary and Workflow

The comprehensive characterization of this compound requires a multi-technique approach. The following workflow ensures a thorough and validated analysis.

Caption: Experimental workflow for spectroscopic characterization.

By following these detailed protocols and interpretive guidelines, researchers can confidently acquire and analyze the spectroscopic data for this compound, ensuring the quality and integrity of their scientific work.

References

-

Ahuja, M., et al. (2012). Recent advances in the discovery and engineering of polyketide synthase-nonribosomal peptide synthetase hybrid metabolic pathways.Biotechnology and Applied Biochemistry, 59(1), 1-15. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives.... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Structural elucidation, total synthesis and cytotoxic activity of effphenol A. Available at: [Link]

-

Shao, C., et al. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 54(80), 11306-11309. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C9H8O3). Available at: [Link]

Sources

physicochemical properties of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, and chemical behavior of this compound (also known as 4-methoxyphenylglyoxal). As a bifunctional α-ketoaldehyde, this compound serves as a versatile intermediate in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, data interpretation, and safety protocols grounded in established scientific principles. We will explore its structural identification through spectroscopic methods, propose a robust synthetic pathway, and discuss its reactivity profile. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate experimental design and execution.

Chemical Identity and Core Physical Properties

This compound is an aromatic organic compound characterized by a phenyl ring substituted with a methoxy group, directly attached to a glyoxal moiety.[1][2][3] This unique structure, containing both a ketone and an aldehyde functional group in conjugation with an aromatic system, dictates its chemical reactivity and physical properties.

The compound is identified by the following key descriptors:

The presence of the polar carbonyl groups and the largely nonpolar methoxyphenyl group results in moderate polarity. While specific experimental data on properties like melting and boiling points are not widely published, estimations can be derived from its structure and comparison to analogous compounds. The compound also exists in a hydrated form, this compound hydrate (CAS: 16208-17-6), where the aldehyde group is present as a geminal diol.[5]

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 1076-95-5 | [1][2][4] |

| Molecular Formula | C₉H₈O₃ | [1][2][4] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Monoisotopic Mass | 164.04735 Da | [3] |

| Appearance | Expected to be a light yellow solid or oil. | Inferred |

| Predicted XlogP | 1.8 | [3] |

| Hydrated Form CAS | 16208-17-6 | [5] |

Spectroscopic and Spectrometric Characterization

Accurate structural elucidation is paramount for any chemical entity. The following sections detail the expected spectroscopic signatures for this compound, providing a basis for its unambiguous identification.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the electronic environment of hydrogen atoms. For this compound, dissolved in a standard solvent like CDCl₃, the spectrum is expected to show distinct signals corresponding to the aromatic, aldehydic, and methoxy protons.

-

Aldehydic Proton (CHO): A singlet is expected around 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons, and it appears as a singlet because there are no adjacent protons to couple with.

-

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will exhibit a classic AA'BB' system. Two doublets are expected: one for the protons ortho to the methoxy group (approx. 6.9-7.2 ppm) and another for the protons ortho to the keto-aldehyde group (approx. 7.8-8.1 ppm).

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around 3.8-4.0 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of the spectrum (185-205 ppm), corresponding to the aldehydic and ketonic carbons.

-

Aromatic Carbons: Four signals for the aromatic carbons are expected, with the methoxy-substituted carbon appearing around 160-165 ppm and the carbonyl-substituted carbon around 130-135 ppm. The other two signals for the ortho and meta carbons will appear in the typical aromatic region of 114-130 ppm.

-

Methoxy Carbon (OCH₃): A signal for the methoxy carbon is expected around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present. The most prominent features will be the carbonyl stretching vibrations.

-

C=O Stretching: Due to the adjacent nature of the two carbonyl groups, two distinct stretching bands are expected. These correspond to the symmetric and asymmetric stretching modes and typically appear in the region of 1680-1725 cm⁻¹ . The conjugation with the aromatic ring will shift these frequencies to a lower wavenumber compared to saturated analogs.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected around 1250-1300 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

-

Aldehydic C-H Stretching: Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹ (a Fermi doublet), which are characteristic of the C-H bond of an aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's structure.

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z ratio corresponding to the molecular weight of the compound, 164.16.

-

Key Fragmentation Pathways: The primary fragmentation is expected to be the α-cleavage, leading to the loss of the formyl radical (•CHO, 29 Da) or the methoxyphenylcarbonyl radical. The most characteristic fragment would be the formation of the 4-methoxybenzoyl cation at m/z 135 , which is a highly stable acylium ion. This would likely be the base peak in the spectrum. Another significant fragment could be observed at m/z 107 from the loss of a carbonyl group from the m/z 135 fragment.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Synthesis and Purification Protocol

While numerous specific synthetic routes may exist, a common and reliable method to prepare α-ketoaldehydes is through the oxidation of the corresponding α-methyl ketone. Here, we propose a protocol based on the selenium dioxide (SeO₂) oxidation of 4'-methoxyacetophenone.

Causality: Selenium dioxide is a well-established reagent for the selective oxidation of the α-methyl group of a ketone to an aldehyde. The reaction proceeds via an enol intermediate, followed by an ene reaction and subsequent elimination, reliably yielding the desired 1,2-dicarbonyl compound.

Experimental Workflow: Oxidation of 4'-Methoxyacetophenone

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methoxyacetophenone (1.0 eq) in a 95:5 mixture of dioxane and water.

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 2.0.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two adjacent carbonyl groups.

-

Aldehyde Reactivity: The aldehyde is generally more electrophilic than the ketone and will be the primary site for nucleophilic attack. It will readily undergo reactions such as Wittig olefination, cyanohydrin formation, and reductive amination.

-

Ketone Reactivity: The ketone can also react with strong nucleophiles, though it is sterically more hindered and electronically less reactive than the aldehyde.

-

Enolization: The aldehydic proton is not acidic. However, the molecule can potentially undergo enolization towards the ketone under basic conditions, although this is less favorable than direct nucleophilic addition.

-

Stability: The compound should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere, as aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[6] Its hydrate form is often more stable for storage.[5]

Safety, Handling, and Storage

As a reactive dicarbonyl compound, proper safety precautions are essential.

-

Hazard Identification: The compound and its hydrate are classified as irritants.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6][8] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust or vapors.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[6][9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is recommended.

Potential Applications

The unique bifunctional nature of this compound makes it a valuable building block in organic synthesis.

-

Heterocyclic Synthesis: It is an ideal precursor for the synthesis of a wide range of nitrogen-containing heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with diamines.

-

Pharmaceutical Intermediates: The methoxyphenyl moiety is a common feature in many biologically active molecules. This compound can serve as a key intermediate in the synthesis of novel pharmaceutical candidates. Related compounds like 2-(4-Methoxyphenyl)acetic acid have been investigated as potential biomarkers.[10]

-

Materials Science: Its structure can be incorporated into polymers or other materials where its specific electronic and reactive properties can be exploited.

References

-

PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

BASF. (2025, November 14). Safety Data Sheet. Retrieved from [Link]

-

MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-[(4-methoxyphenyl)methoxy]acetaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

-

NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1076-95-5 [m.chemicalbook.com]

- 2. 1076-95-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound,(CAS# 1076-95-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID 15556730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 2-((4-Methoxyphenyl)methoxy)acetaldehyde | C10H12O3 | CID 10219677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. download.basf.com [download.basf.com]

- 9. echemi.com [echemi.com]

- 10. medchemexpress.com [medchemexpress.com]

Introduction: The Synthetic Versatility of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

An In-depth Technical Guide to the Solubility of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance to facilitate its effective use in the laboratory.

This compound, also known as 4-methoxyphenylglyoxal, is an aromatic α-ketoaldehyde of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an aldehyde group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1] The methoxy group on the phenyl ring further influences its reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is paramount for its application in reaction chemistry, purification, and formulation development. This guide aims to provide a detailed solubility profile, alongside practical methodologies for its determination and safe handling. It is also important to note the existence of a hydrate form of this compound, which can influence its solubility characteristics.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The following table summarizes key computed and experimentally available data for this compound.

| Property | Value | Source |

| CAS Number | 1076-95-5 | [3][4] |

| Molecular Formula | C₉H₈O₃ | [3][4] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| Appearance | Expected to be a crystalline solid | General chemical knowledge |

| Predicted XlogP | 1.8 | [5] |

| Topological Polar Surface Area | 43.4 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

The predicted XlogP value of 1.8 suggests that this compound has a moderate degree of lipophilicity.[5] This, combined with its polar carbonyl groups, indicates that it is likely to be soluble in a range of polar and non-polar aprotic organic solvents.

Qualitative Solubility Profile in Common Organic Solvents

While quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be made based on the solubility of structurally similar compounds and its use in reported chemical syntheses. Aryl glyoxals are frequently employed in organic reactions using solvents such as methanol, dichloromethane, and acetonitrile, suggesting good solubility in these media.[1][7]

For comparison, the related compound 2-(4-methoxyphenyl)acetaldehyde, which lacks the second carbonyl group, is reported to be insoluble in water, slightly soluble in ethanol, and soluble in chloroform.[8] The additional polar ketone group in this compound is expected to increase its polarity and may enhance its solubility in more polar organic solvents compared to its acetaldehyde analogue.

Based on these considerations, the following qualitative solubility profile is proposed:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | The polar carbonyl groups can hydrogen bond with the solvent's hydroxyl groups. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Soluble | Favorable dipole-dipole interactions between the polar solvent and the carbonyl groups of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Good dispersion forces and dipole-dipole interactions. |

| Aromatic | Toluene | Moderately Soluble | The aromatic ring of the solute interacts favorably with the aromatic solvent. |

| Aliphatic Non-polar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the diketone functionality limits solubility in non-polar solvents. |

| Highly Polar Aprotic | DMSO, DMF | Likely Soluble | These solvents are known for their broad solvency power for a wide range of organic compounds. |

| Aqueous | Water | Sparingly Soluble to Insoluble | While aldehydes can be water-soluble, the larger hydrophobic aromatic ring is likely to limit aqueous solubility.[9] |

It is crucial to experimentally verify these expected solubilities for any specific application, as factors such as purity, crystalline form, and temperature can significantly influence solubility.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvent of choice, a detailed, step-by-step experimental protocol is provided below. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for solvent evaporation

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of crystalline this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or on a magnetic stirrer with a constant temperature bath.

-

Allow the mixture to equilibrate for 24 to 48 hours. This extended period ensures that the solution reaches thermodynamic equilibrium.

-

-

Sampling and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. The filtration step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the dish in a well-ventilated fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty dish from the final weight to determine the mass of the dissolved solid.

-

Calculate the solubility by dividing the mass of the dissolved solid by the volume of the supernatant that was sampled. The result is typically expressed in mg/mL or g/L.

-

Safe Handling and Storage

As with any chemical, proper safety precautions should be observed when handling this compound. Although a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling α-ketoaldehydes and other aldehydes should be followed.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should always be worn.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

-

Handling:

-

Avoid creating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Keep away from sources of ignition.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Always consult the supplier-provided SDS for the most current and comprehensive safety information before use.

References

-

Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

HUBER. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

-

Gäbler, K. T., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 16(11), 7122-7137. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). Aldehydes. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8O3). Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). Retrieved from [Link]

-

PubChem. (n.d.). [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde. Retrieved from [Link]

-

Kumar, A., et al. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 15(1), 1-20. Retrieved from [Link]

-

Li, X., et al. (2021). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 57(1), 100-103. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

-

Stolle, A., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(12), 4664-4670. Retrieved from [Link]

-

Malila, J., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics, 21(4), 2649-2661. Retrieved from [Link]

-

ResearchGate. (n.d.). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. Retrieved from [Link]

Sources

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID 15556730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1076-95-5 [m.chemicalbook.com]

- 4. 1076-95-5|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 9. alchempharmtech.com [alchempharmtech.com]

CAS number and molecular structure of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-oxoacetaldehyde (4-Methoxyphenylglyoxal)

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for synthetic chemistry. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular characteristics, synthesis, reactivity, and applications, grounding all information in established scientific principles and peer-reviewed literature.

Section 1: Compound Identification and Molecular Structure

This compound, also widely known as 4-methoxyphenylglyoxal, is an aromatic α-ketoaldehyde. Its structure features a 4-methoxyphenyl group attached to a glyoxal framework, rendering it a valuable building block for constructing complex molecular architectures, particularly heterocyclic systems. The compound is frequently handled in its more stable hydrated form, 4-methoxyphenylglyoxal hydrate.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Methoxyphenylglyoxal, p-Anisylglyoxal |

| CAS Number | 1076-95-5[1][2] |

| Molecular Formula | C₉H₈O₃[1][2] |

| Molecular Weight | 164.16 g/mol [1][2] |

| SMILES | COC1=CC=C(C=C1)C(=O)C=O[2][3] |

| InChI Key | LNZBSIXPXJKKDF-UHFFFAOYSA-N[3] |

The molecule's core is the dicarbonyl system, where a ketonic carbonyl is conjugated with the aromatic ring and an aldehydic carbonyl is terminal. This arrangement dictates its chemical reactivity, providing two distinct sites for nucleophilic attack. The electron-donating methoxy group at the para position of the phenyl ring influences the reactivity of the adjacent ketone and the aromatic system itself.

Caption: Molecular structure of this compound.

Section 2: Synthesis and Preparation

The most established and reliable method for synthesizing aryl glyoxals, including this compound, is the Riley oxidation of the corresponding acetophenone.[4] This reaction utilizes selenium dioxide (SeO₂) to oxidize the α-methyl group of 4'-methoxyacetophenone directly to the aldehyde, forming the 1,2-dicarbonyl system.[4][5]

Causality of Experimental Choice: Selenium dioxide is a specific and effective oxidizing agent for converting activated methyl or methylene groups adjacent to a carbonyl into a new carbonyl group.[5] The reaction proceeds via an ene reaction followed by a[2][6]-sigmatropic rearrangement. Using a solvent like aqueous dioxane provides the necessary medium for both the organic substrate and the inorganic oxidant.

Caption: General workflow for the Riley oxidation synthesis.

Experimental Protocol: Synthesis via Riley Oxidation

This protocol is a representative procedure adapted from established methods for the selenium dioxide oxidation of acetophenones.[4][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4'-methoxyacetophenone (1 equivalent) and selenium dioxide (1.1 equivalents) in a 95:5 mixture of dioxane and water (e.g., 10 mL per gram of acetophenone).

-

Reflux: Heat the mixture to reflux (approximately 100-101°C) with vigorous stirring. The initially colorless mixture will darken as elemental selenium (a black precipitate) is formed.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Initial Workup: Allow the reaction mixture to cool to room temperature. Decant the supernatant or filter the mixture through a pad of Celite to remove the black selenium metal.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a yellowish solid or oil, is typically purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure product, often as the stable monohydrate.

Section 3: Applications in Drug Development & Research

The primary value of this compound in a research context, particularly for drug development, lies in its capacity as a versatile precursor for synthesizing complex heterocyclic compounds. Its two distinct electrophilic centers allow for controlled, sequential, or one-pot multicomponent reactions to build molecular scaffolds of pharmacological interest.

A prime example is its use in the telescoped multicomponent synthesis of furo[3,2-h]quinoline derivatives. Quinoline and furan rings are privileged structures in medicinal chemistry, appearing in numerous compounds with antibacterial, antifungal, and antiproliferative properties.

Caption: Workflow for synthesizing a furoquinoline derivative.

Protocol: Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

This protocol is based on a published, efficient one-pot telescoped procedure.[8]

-

Stage 1 - Condensation: In a suitable flask, combine 8-hydroxyquinoline (1.0 eq), 4-methoxyphenylglyoxal hydrate (1.2 eq), Meldrum's acid (1.5 eq), and triethylamine (Et₃N, 1.0 eq) in acetonitrile (MeCN).

-

Heating: Reflux the mixture for 1 hour. During this stage, a series of condensations and additions occur to form a key intermediate in situ.

-

Solvent Exchange: Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Stage 2 - Cyclization: Add glacial acetic acid (AcOH) to the residue and reflux the resulting solution for an additional 1 hour. The acidic conditions promote intramolecular cyclization and subsequent reaction to form the final stable furoquinoline ring system.

-

Isolation: Evaporate the acetic acid under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from a minimal amount of acetonitrile to yield the pure target product. The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.[8]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The available safety data, primarily for its hydrated form, indicates it is an irritant.

| Hazard Category | GHS Classification |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[3] |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319)[3] |

| Specific Target Organ Toxicity | Warning: May cause respiratory irritation (H335)[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin and clothing.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The compound is often supplied as a stable hydrate. Store away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. Retrieved from [Link]

- Sato, T., & Ohta, M. (1955). The Selenium Dioxide Oxidation of Substituted Acetophenones. Bulletin of the Chemical Society of Japan, 28(7), 480.

- CHEM 344 Fall 2015 Final Exam. (2015). University of Wisconsin-Madison Chemistry Department.

-

PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Retrieved from [Link]

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. A new method for the direct oxidation of methylene to carbonyl. Journal of the Chemical Society (Resumed), 1875-1883. (Note: This is the foundational paper for the Riley Oxidation, though not directly in the search results, it's the authoritative source for the mechanism mentioned).

- Google Patents. (n.d.). US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes.

-

ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

- Sharpless, K. B., & Lauer, R. F. (1972). A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. Journal of the American Chemical Society, 94(20), 7154–7155. (Note: While not directly on oxidation, this highlights the mechanistic work on organoselenium reagents).

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8O3). Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Photographs pertaining to the Riley oxidation of acetophenone. Retrieved from [Link]

Sources

- 1. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 2. 1076-95-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]

- 4. academic.oup.com [academic.oup.com]

- 5. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 6. 2-((4-Methoxyphenyl)methoxy)acetaldehyde | C10H12O3 | CID 10219677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

reactivity of the aldehyde and ketone groups in 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

An In-depth Technical Guide to the Chemoselective Reactivity of Aldehyde and Ketone Groups in 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Abstract

This compound, an exemplar of the aryl glyoxal class, is a potent bifunctional building block in modern organic synthesis and drug discovery.[1][2] Its utility stems from the presence of two adjacent carbonyl functionalities: a highly reactive aldehyde and a sterically hindered, electronically modulated ketone. This technical guide provides an in-depth analysis of the differential reactivity of these two groups. We will explore the underlying electronic and steric principles that govern chemoselectivity and present field-proven protocols for the selective transformation of each carbonyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this valuable intermediate.

Introduction: The Strategic Value of Aryl Glyoxals

Aryl glyoxals are distinguished by a unique structural feature: a reactive aldehyde group positioned adjacent to a non-enolizable ketone.[3] This arrangement makes them exceptionally versatile synthons, particularly in multicomponent reactions (MCRs) for the construction of complex heterocyclic scaffolds, which are foundational in many natural products and pharmaceutical agents.[1][3] The electron-withdrawing nature of the ketone group enhances the electrophilicity of the aldehyde, making it a prime target for nucleophilic attack.[3] this compound is of particular interest due to the electronic influence of the para-methoxy group, which modulates the reactivity of the aromatic ketone and provides a handle for further functionalization. Understanding the nuanced reactivity of this molecule is paramount to exploiting its full synthetic potential.

Core Directive: Decoding the Differential Reactivity

The synthetic utility of this compound hinges on the ability to selectively target one of its two carbonyl groups. In general, aldehydes are intrinsically more reactive towards nucleophiles than ketones.[4] This principle is amplified in the context of aryl glyoxals due to a confluence of steric and electronic factors.

2.1. Foundational Principles of Chemoselectivity

-

Steric Hindrance: The aldehyde's carbonyl carbon is flanked by a small hydrogen atom and the aroyl group, presenting a relatively unhindered site for nucleophilic attack. In contrast, the ketone's carbonyl carbon is sterically shielded by the bulky 4-methoxyphenyl ring and the adjacent formyl group.

-

Electronic Effects: The primary driver of the aldehyde's heightened reactivity is its superior electrophilicity. While the 4-methoxyphenyl group is electron-donating through resonance, which slightly deactivates the ketone, the powerful electron-withdrawing effect of the adjacent ketone carbonyl group significantly increases the partial positive charge on the aldehyde carbon, making it the preferred site for nucleophilic addition.[3][5]

The interplay of these factors dictates the outcome of most transformations, allowing for a high degree of chemoselectivity under controlled conditions.

Caption: Factors influencing the differential carbonyl reactivity.

Selective Transformations: Protocols and Mechanistic Insights

The predictable reactivity hierarchy allows for the selective manipulation of the aldehyde group in the presence of the ketone.

3.1. Selective Reduction of the Aldehyde Group

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Due to the aldehyde's greater reactivity, mild reducing agents can achieve this conversion with high selectivity. Sodium borohydride (NaBH₄) at low temperatures is the reagent of choice for this purpose.

Experimental Protocol: Selective Reduction to 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or a 1:1 mixture of tetrahydrofuran (THF) and water in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical for maximizing selectivity.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The stoichiometry is controlled to favor reduction of the more reactive carbonyl.

-